molecular formula C25H22ClN5O2S B2439787 5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887219-69-4

5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2439787
CAS No.: 887219-69-4
M. Wt: 491.99
InChI Key: CJWYRFPUPJODAF-UHFFFAOYSA-N
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Description

5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a thiazolotriazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c26-18-8-4-9-19(16-18)29-11-13-30(14-12-29)21(17-6-2-1-3-7-17)22-24(32)31-25(34-22)27-23(28-31)20-10-5-15-33-20/h1-10,15-16,21,32H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWYRFPUPJODAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the synthesis of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the thiazolotriazole ring and the attachment of the furan group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality. Industrial production also involves rigorous quality control measures, including analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol . The incorporation of thiazole and triazole rings has been shown to impart significant antibacterial and antifungal activities. For example:

  • A study demonstrated that derivatives of thiazole exhibited potent activity against various bacterial strains, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Central Nervous System (CNS) Effects

The piperazine moiety is known for its psychoactive properties, making compounds like this one potential candidates for treating CNS disorders such as anxiety and depression. Research indicates that piperazine derivatives can act as serotonin receptor modulators, which may lead to improved therapeutic profiles in treating mood disorders .

Synthesis and Derivative Development

The synthesis of this compound has been explored as a route to develop new derivatives with enhanced biological profiles. For instance:

  • The reaction of similar triazole derivatives with various halogenated compounds has yielded new entities with improved antimicrobial properties . This approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize efficacy.

Antimicrobial Screening

In a comparative study involving various synthesized triazole-thiazole derivatives, compounds structurally related to 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol were screened for antibacterial and antifungal activities. The results indicated that certain modifications led to enhanced potency against Gram-positive and Gram-negative bacteria .

CNS Activity Evaluation

A pharmacological evaluation was conducted on piperazine-based compounds where the focus was on their anxiolytic effects in animal models. Compounds similar to this triazolo-thiazole structure showed promising results in reducing anxiety-like behaviors in rodents . This suggests potential applications in developing anxiolytic medications.

Mechanism of Action

The mechanism of action of 5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-{[4-(3-chlorophenyl)piperazin-1-yl](phenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol include:

  • (4-(4-Chlorophenyl)piperazin-1-yl)-(1H-indol-3-ylmethylene)-amine
  • (4-(4-Chlorophenyl)piperazin-1-yl)-(4-ethyl-benzylidene)-amine

Uniqueness

What sets this compound apart is its unique combination of structural features, including the thiazolotriazole ring and the furan group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a triazole-thiazole core with a piperazine moiety and a furan substituent. Its molecular formula is C19H20ClN5OSC_{19}H_{20}ClN_5OS and it has a molecular weight of approximately 393.91 g/mol. The presence of the chlorophenyl and furan groups is significant in enhancing its biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of similar compounds featuring triazole and thiazole structures. For instance, derivatives with similar scaffolds have shown promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 10 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMIC (μg/mL)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
Compound CPseudomonas aeruginosa10

Antiviral Activity

Research has indicated that compounds with similar structural features can inhibit viral replication. For instance, studies on related triazole derivatives reported IC50 values in the low micromolar range against flavivirus proteases . The compound's ability to interact with viral proteins suggests potential as an antiviral agent.

Anticancer Activity

Compounds containing triazole and thiazole rings have been investigated for anticancer properties. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, with IC50 values ranging from 5 to 20 μM . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation.

Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by various substituents on its structure:

  • Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Furan Ring : Contributes to electron delocalization, potentially increasing reactivity towards biological macromolecules.
  • Piperazine Moiety : Known for its role in modulating receptor interactions, particularly in central nervous system targets.

Case Studies

A recent study synthesized several derivatives of the compound and assessed their biological activities:

  • Synthesis and Evaluation : Various substitutions on the piperazine ring were explored, leading to compounds with enhanced antibacterial properties compared to standard antibiotics .
  • In Vivo Studies : Animal models were utilized to evaluate the efficacy of selected derivatives in treating infections caused by resistant strains of bacteria .

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